molecular formula C8H13NO2 B1500770 Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate CAS No. 483279-87-4

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B1500770
CAS No.: 483279-87-4
M. Wt: 155.19 g/mol
InChI Key: FVXMHPBISAMATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is a chemical compound with the molecular formula C8H13NO2 It is a bicyclic compound containing a nitrogen atom within the ring structure, making it a member of the azabicycloalkanes family

Synthetic Routes and Reaction Conditions:

  • Cyclopropanation Reaction: One common synthetic route involves the cyclopropanation of N-Boc-2-azabicyclo[3.1.0]hexane-1-carboxylate using ethyl diazoacetate under low catalyst loadings[_{{{CITATION{{{2{Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0 ...](https://pubs.acs.org/doi/pdf/10.1021/acs.orglett.3c03652?download=true). This reaction is typically catalyzed by dirhodium(II) complexes[{{{CITATION{{{_2{Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo3.1.0 ....

  • Hydrogenation: Another method includes the hydrogenation of this compound hydrochloride, which can be achieved using hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: The industrial production of this compound typically involves large-scale cyclopropanation reactions, often using continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Different alkylated or aminated derivatives.

Scientific Research Applications

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:

  • This compound hydrochloride: A related compound with a hydrochloride salt form.

  • Ethyl (1s,5r)-2-azabicyclo[3.1.0]hexane-1-carboxylate: Another stereoisomer of the compound.

These compounds share similar structural features but may exhibit different reactivity and biological activity due to variations in their stereochemistry and functional groups.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-7(10)8-5-6(8)3-4-9-8/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMHPBISAMATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665114
Record name Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483279-87-4
Record name Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 2
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 3
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 4
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 5
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate
Reactant of Route 6
Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.